1-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2,4,6-trimethylbenzenesulfonyl)piperazine
Description
The compound 1-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2,4,6-trimethylbenzenesulfonyl)piperazine features a triazolopyrimidine core fused with a substituted phenyl group and a sulfonylated piperazine side chain. The triazolopyrimidine moiety mimics purine bases, enabling competitive binding to nucleotide-binding domains, while the 2,4,6-trimethylbenzenesulfonyl group enhances lipophilicity and target specificity .
Properties
IUPAC Name |
3-(4-methylphenyl)-7-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O2S/c1-16-5-7-20(8-6-16)31-24-21(27-28-31)23(25-15-26-24)29-9-11-30(12-10-29)34(32,33)22-18(3)13-17(2)14-19(22)4/h5-8,13-15H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRBZZQFRZNXPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=C(C=C(C=C5C)C)C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2,4,6-trimethylbenzenesulfonyl)piperazine represents a novel class of heterocyclic compounds with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a triazolo-pyrimidine moiety and a piperazine ring. Its molecular formula is , with a molecular weight of approximately 396.51 g/mol. The presence of the trimethylbenzenesulfonyl group enhances its lipophilicity and may influence its biological interactions.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : The compound has shown promise as an anticancer agent, particularly against various cancer cell lines such as breast cancer and non-small cell lung cancer (NSCLC). It appears to inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways (e.g., the USP28 pathway) .
- Antimicrobial Properties : The triazolo-pyrimidine derivatives have been investigated for their antibacterial and antifungal activities. Research indicates that these compounds can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. This activity is likely mediated through the inhibition of pro-inflammatory cytokines .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival, such as deubiquitinating enzymes (e.g., USP28), which play a role in regulating protein stability and degradation .
- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest in the G1 phase, preventing cancer cells from progressing through the cell cycle and ultimately leading to apoptosis .
Case Studies
Several case studies have documented the effects of this compound on different biological systems:
- Breast Cancer Cell Lines : In vitro studies demonstrated that the compound significantly reduced viability in MCF-7 breast cancer cells. The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
- Antimicrobial Testing : A series of tests against various bacterial strains (e.g., E. coli, S. aureus) revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .
Data Tables
The following table summarizes key biological activities and their corresponding mechanisms:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
The compound’s analogs share the triazolopyrimidine core but differ in substituents on the aryl and piperazine groups. Key examples include:
Key Observations :
- Triazolopyrimidine Core : Common to all analogs, enabling purine-mimetic interactions .
- Aryl Substituents : Methyl (target compound) vs. methoxy () groups modulate electron density and steric effects, influencing target binding .
- Piperazine Modifications : Sulfonyl groups (target compound, ) enhance stability and membrane permeability compared to ketones () or sulfides (VAS2870) .
Bioactivity and Mechanism of Action
Anticancer Potential:
- Analogs with methoxy groups () show ~70% similarity to SAHA, a histone deacetylase inhibitor, in bioactivity profiles .
- VAS2870 : Inhibits NADPH oxidase, reducing reactive oxygen species (ROS) in leukocytes . This highlights the triazolopyrimidine core’s versatility in targeting redox enzymes.
Quantitative Similarity Metrics:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
